molecular formula C7H5N3O2S B085209 5-Nitrobenzo[c]isothiazol-3-amine CAS No. 14346-19-1

5-Nitrobenzo[c]isothiazol-3-amine

Cat. No. B085209
M. Wt: 195.2 g/mol
InChI Key: SQBCSDZTDXLTLE-UHFFFAOYSA-N
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Patent
US03985726

Procedure details

16.6 parts of 3-amino-5-nitro-2,1-benzisothiazole are introduced into 130 g of sulphuric acid (96% strength) at 25° C. After 90 minutes' stirring a clear solution has been obtained, to which 31 parts of 50% strength sulphuric acid and 25.8 parts of 42.5% strength nitrosylsulphuric acid are added at an interval of 30 minutes. After a further 30 minutes, the mixture is cooled to 5° C and a solution of 17.6 parts of N-ethyl-N-β-caboxyethyl-m-toluidine in 60 parts of glacial acetic acid is added dropwise at this temperature. After a further 30 minutes, the reaction mixture is poured out onto an ice-water mixture and this mixture is stirred for 4 hours. The dyestuff which has precipitated is filtered off, washed until the wash waters are neutral and then dried. The dyestuff of the formula ##SPC13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1SN=C2C=CC([N+:11]([O-:13])=[O:12])=CC=12.[S:14](=[O:18])(=[O:17])([OH:16])[OH:15]>>[S:14](=[O:16])(=[O:15])([OH:18])[OH:17].[N:11]([O:13][S:14](=[O:16])(=[O:15])[OH:17])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SN=C2C1C=C(C=C2)[N+](=O)[O-]
Name
Quantity
130 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After 90 minutes' stirring a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
N(=O)OS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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